2,3-Dihydro-1-benzothiophen-6-amine

Description

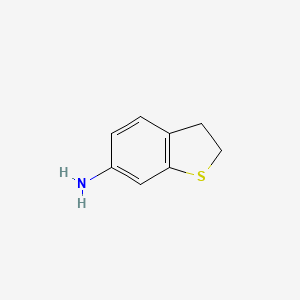

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1-benzothiophen-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSZHDLGNMPIKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1C=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00501683 | |

| Record name | 2,3-Dihydro-1-benzothiophen-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54928-74-4 | |

| Record name | 2,3-Dihydro-1-benzothiophen-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzothiophen-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry for 2,3 Dihydro 1 Benzothiophen 6 Amine

Strategies for the Construction of the 2,3-Dihydro-1-benzothiophene Core

The formation of the 2,3-dihydro-1-benzothiophene nucleus is a critical first step, achievable through several synthetic routes. These methods primarily involve the formation of the saturated five-membered thiolane ring fused to a benzene (B151609) ring.

Cyclization Reactions for Dihydrobenzothiophene Formation

A foundational method for creating the 2,3-dihydro-1-benzothiophene core involves the cyclization of appropriate acyclic precursors. One direct approach is the reduction of benzo[b]thiophen-2(3H)-one. For instance, a solution of the precursor can be added to a mixture containing a strong reducing agent like lithium aluminum hydride in a suitable solvent such as dry ethyl ether, leading to the formation of 2,3-dihydro-1-benzothiophene after workup and purification. researchgate.net

More complex cascade reactions can also be employed. In one such method, treatment of o-(alkylsulfonyl)benzyl azides with a strong base like lithium diisopropylamide (LDA) at low temperatures initiates a cyclization with denitrogenation. This pathway yields 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxides, demonstrating the formation of the dihydro-ring system, albeit with additional functionalization at the 3-position and oxidation of the sulfur atom. rsc.org

Catalytic Hydrogenation of Benzothiophenes to 2,3-Dihydrobenzothiophenes

A common and efficient strategy for obtaining the 2,3-dihydro-1-benzothiophene scaffold is the partial reduction of the corresponding aromatic compound, benzothiophene (B83047). This is typically achieved through catalytic hydrogenation, where the thiophene (B33073) ring is selectively reduced while leaving the benzene ring intact.

| Catalyst | Pressure | Temperature | Selectivity for 2,3-Dihydro-1-benzothiophene | Reference |

|---|---|---|---|---|

| Palladium sulfide (B99878) on γ-alumina | 5 MPa | 433–473 K | High (<100% at >60% conversion) | nih.gov |

| Ruthenium-N-heterocyclic carbene complex | Not specified | Not specified | High (Asymmetric hydrogenation) | Current time information in Bangalore, IN. |

Palladium-Catalyzed Approaches to Dihydrobenzothiophenes

Palladium-catalyzed reactions offer sophisticated and powerful methods for constructing the 2,3-dihydro-1-benzothiophene core. These reactions often involve cascade processes that build the heterocyclic ring in a single step from complex starting materials.

One notable example is a palladium-catalyzed cascade reaction that prepares 2,3-dihydrobenzo[b]thiophenes with a C3 benzylic quaternary carbon. elsevierpure.com This intricate process involves the oxidative addition of an aryl iodide to a Pd(0) complex, followed by the insertion of an internal alkene to form the heterocyclic ring. A subsequent transmetalation with a thiol derivative and reductive elimination yields the final product. elsevierpure.com While this specific method leads to a substituted product, it exemplifies the power of palladium catalysis in forming the dihydrobenzothiophene skeleton. Other palladium-catalyzed methods, such as the coupling of terminal acetylenes with o-iodothioanisole followed by electrophilic cyclization, typically lead to the fully aromatic benzothiophene. nih.gov

Regioselective Amination at the 6-Position of 2,3-Dihydro-1-benzothiophene

Once the 2,3-dihydro-1-benzothiophene core is synthesized, the next crucial step is the introduction of an amine group at the 6-position of the benzene ring. This must be done regioselectively, which presents distinct challenges.

Direct Amination Techniques and Challenges

Directly converting a C-H bond at the 6-position to a C-N bond is the most atom-economical approach, but it is fraught with challenges. The 2,3-dihydro-1-benzothiophene ring system is an electron-rich aromatic compound due to the electron-donating nature of the sulfur atom. According to the principles of electrophilic aromatic substitution, such activating groups direct incoming electrophiles to the ortho- and para-positions. libretexts.org In this case, the para-position is C-6 and the ortho-position is C-4.

Therefore, any direct electrophilic amination reaction would likely produce a mixture of 6-amino and 4-amino isomers, necessitating a difficult separation. The challenge lies in developing a catalytic system that can overcome the inherent electronic preference of the substrate and selectively functionalize the C-6 position. While methods for direct C-H functionalization of benzothiophenes exist, they often focus on the C2 or C3 positions of the thiophene ring or lack the precise regiocontrol needed for selective C-6 amination. nih.gov

Indirect Routes via Nitro Group Reduction or Halogen Displacement

Given the challenges of direct amination, indirect, multi-step routes are more commonly employed. These classic synthetic strategies involve placing a functional group at the 6-position that can be readily converted into an amine.

Nitro Group Reduction

A well-established indirect route is the reduction of a 6-nitro precursor. This two-step process involves:

Nitration: The 2,3-dihydro-1-benzothiophene core is first nitrated using standard electrophilic nitrating agents (e.g., a mixture of nitric acid and sulfuric acid). As discussed, this reaction is expected to yield a mixture of isomers, primarily the 4-nitro and 6-nitro derivatives, from which the desired 6-nitro-2,3-dihydro-1-benzothiophene must be isolated. libretexts.orgnih.gov

Reduction: The isolated 6-nitro compound is then reduced to the target 6-amine. This transformation is highly efficient and can be accomplished with a wide variety of reagents. nih.gov Common methods include catalytic hydrogenation over palladium, platinum, or nickel catalysts, or the use of dissolving metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. nih.govresearchgate.net

| Reagent System | General Conditions | Reference |

|---|---|---|

| H₂, Pd/C (or PtO₂, Raney Ni) | Hydrogen pressure, various solvents | nih.govresearchgate.net |

| Fe, HCl (or CH₃COOH) | Aqueous or alcoholic solvent, often heated | researchgate.net |

| Sn, HCl | Acidic solution | researchgate.net |

| Zn, NH₄Cl | Aqueous or alcoholic solvent, mild conditions | nih.gov |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | nih.gov |

Halogen Displacement

An alternative and powerful indirect method involves the amination of a 6-halo-2,3-dihydro-1-benzothiophene. This approach also consists of two main steps:

Halogenation: The core is first halogenated (e.g., brominated or iodinated) via electrophilic aromatic substitution to produce the 6-halo precursor, which again would likely be formed as part of an isomeric mixture requiring separation.

Amination: The C-N bond is then formed by displacing the halogen. The premier method for this transformation is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction is exceptionally versatile, allowing for the coupling of an aryl halide with a wide range of amines (or an ammonia (B1221849) equivalent) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org The development of various generations of phosphine ligands has expanded the reaction's scope to be tolerant of many functional groups, making it a mainstay in modern organic synthesis for creating C-N bonds. nih.gov

Asymmetric Synthesis of Chiral 2,3-Dihydro-1-benzothiophen-6-amine Derivatives

The synthesis of enantiomerically pure compounds is crucial in drug discovery, as different enantiomers can exhibit varied pharmacological and toxicological profiles. nih.gov While direct asymmetric synthesis of this compound is not extensively documented, methodologies developed for closely related structures, such as chiral 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxides, provide a strong foundation for accessing these chiral targets.

A highly effective method for creating chiral 2,3-dihydrobenzo[b]thiophene cores is the rhodium-catalyzed asymmetric hydrogenation of prochiral benzo[b]thiophene 1,1-dioxides. nih.gov This approach has demonstrated excellent yields and high enantioselectivities for a variety of substrates. The use of chiral ferrocenyl phosphine ligands, such as ZhaoPhos, is critical to the success of this transformation. nih.gov

In a representative study, various substituted benzo[b]thiophene 1,1-dioxides were hydrogenated using a Rh(NBD)₂BF₄ precursor and a chiral N-methylated ZhaoPhos ligand (L2). nih.gov The reactions proceeded smoothly to afford the desired chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides in high yields and with outstanding enantiomeric excess (ee). nih.gov This catalytic system showed broad substrate tolerance, accommodating both electron-donating and electron-withdrawing groups on the aromatic ring of the substrate. nih.gov For instance, the hydrogenation of substrates with aryl or alkyl groups at the 2- or 3-position proceeded with up to 99% yield and greater than 99% ee. nih.gov A gram-scale synthesis was also successfully performed with a low catalyst loading (0.02 mol%), highlighting the practical utility of this method. nih.gov

The proposed mechanism suggests that a possible hydrogen-bonding interaction between the substrate and the chiral ligand plays a key role in achieving both high reactivity and excellent enantioselectivity. nih.gov While this method applies to the sulfone derivative, it establishes a powerful precedent for the asymmetric reduction of the dihydrobenzothiophene ring system. Future work could adapt this methodology for substrates containing a protected amine group at the 6-position, potentially through the use of compatible protecting groups that would not interfere with the rhodium catalyst.

Table 1: Rh-Catalyzed Asymmetric Hydrogenation of Substituted Benzo[b]thiophene 1,1-Dioxides

| Substrate | Product | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 2-Phenylbenzo[b]thiophene 1,1-dioxide | 2-Phenyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide | Rh(NBD)₂BF₄ / L2 | 99 | >99 | nih.gov |

| 2-(4-Methoxyphenyl)benzo[b]thiophene 1,1-dioxide | 2-(4-Methoxyphenyl)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide | Rh(NBD)₂BF₄ / L2 | 99 | 99 | nih.gov |

| 2-(4-Chlorophenyl)benzo[b]thiophene 1,1-dioxide | 2-(4-Chlorophenyl)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide | Rh(NBD)₂BF₄ / L2 | 99 | 96 | nih.gov |

| 2-Naphthylbenzo[b]thiophene 1,1-dioxide | 2-Naphthyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide | Rh(NBD)₂BF₄ / L2 | 98 | >99 | nih.gov |

| 2-Methylbenzo[b]thiophene 1,1-dioxide | 2-Methyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide | Rh(NBD)₂BF₄ / L2 | 99 | 99 | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of heterocyclic compounds, including those related to the this compound scaffold. Key strategies include the use of environmentally benign solvents like water, the development of one-pot reactions to minimize waste and improve efficiency, and the use of catalyst-free conditions. nih.govmdpi.com

While specific green synthetic routes for this compound are not prominently featured in the literature, related methodologies for other aminothiophenes and dihydro-heterocycles offer valuable insights. For example, an efficient, one-pot, and green synthetic strategy has been developed for 3-amino/hydroxy thieno[3,2-c]pyrans, which proceeds in water. nih.govrsc.org This reaction avoids the need for hazardous organic solvents and simplifies product purification, often requiring only washing with water. nih.govrsc.org

Another key green chemistry approach is the development of one-pot, multi-component reactions. These reactions improve atom economy and reduce the number of synthetic steps and purification processes. nih.gov The synthesis of various saturated cyclic amines has been achieved through one-pot procedures, sometimes under microwave-assisted or solvent-free conditions. mdpi.com For instance, a one-pot method for synthesizing 2,3-dihydro-1H-benzimidazoles has been developed using trimethylsilyl (B98337) chloride as a condensation agent, showcasing an efficient route to a dihydro-heterocyclic system. nih.gov

Applying these principles to the synthesis of this compound could involve:

Developing a one-pot cyclization reaction from a suitable aniline (B41778) precursor in an aqueous medium.

Utilizing mechanochemistry (grinding) to perform the synthesis under solvent-free conditions.

Employing biocatalysis, where enzymes are used to perform key transformations with high selectivity and under mild, aqueous conditions. figshare.com

Table 2: Examples of Green Synthetic Approaches for Related Heterocycles

| Target Scaffold | Green Chemistry Principle | Methodology | Key Advantages | Reference |

|---|---|---|---|---|

| 3-Amino/hydroxy thieno[3,2-c]pyrans | Use of Green Solvent | One-pot reaction of pyran-3-carbonitriles/carboxylates with methyl thioglycolate in water. | Avoids organic solvents, simple purification. | nih.govrsc.org |

| 2-Aminothiophenes | Multi-component Reaction | Gewald reaction using eco-friendly procedures. | High atom economy, mild conditions, often compatible with green solvents. | nih.gov |

| Saturated Cyclic Amines | One-Pot Synthesis | One-pot cyclocondensation of primary amines and alkyl dihalides. | Reduces reaction steps, time, and waste. | mdpi.com |

| 2,3-Dihydro-1H-benzimidazoles | One-Pot Synthesis | Condensation of ortho-dialkylaminoanilines and aldehydes. | High efficiency and convenient access to the scaffold. | nih.gov |

Library Synthesis and Analog Generation from this compound

The this compound scaffold serves as a valuable starting point for the generation of compound libraries for drug discovery. researchgate.net The presence of the aromatic amine provides a versatile handle for a wide range of chemical transformations, allowing for the rapid creation of diverse analogs.

A powerful strategy for library generation involves using functionalized benzothiophenes in multi-component or domino reactions. An efficient methodology has been reported for synthesizing a library of novel scaffolds starting from 3-amino-2-formyl-functionalized benzothiophenes. nih.gov Although the starting material is a benzothiophene rather than a dihydrobenzothiophene, the principles of library generation are directly applicable. In this work, the amino and aldehyde groups were used to construct more complex fused heterocyclic systems.

Key reactions for analog generation from such scaffolds include:

Friedländer Annulation: Reaction with ketones and 1,3-diones to form fused pyridine (B92270) rings, leading to benzothieno[3,2-b]pyridines and 3,4-dihydro-2H-benzothiopheno[3,2-b]quinolin-1-ones. nih.gov

Hydrazone Formation: Condensation of the formyl group with various hydrazine (B178648) derivatives to produce a library of hydrazones. nih.gov

These reactions allow for the introduction of diverse substituents and the creation of a range of new heterocyclic cores, which can then be screened for biological activity. For example, a library of benzothieno[3,2-b]pyridine and hydrazone derivatives was synthesized and screened, leading to the identification of several compounds with potent cytotoxic and antibacterial properties. nih.gov

Another approach to library synthesis is the late-stage functionalization of a core scaffold. For instance, a library of 5-carboxamide-6-aryl thieno[2,3-d]pyrimidinedione analogues was created through a sequence involving bromination of the thiophene ring followed by a Suzuki-Miyaura cross-coupling reaction. researchgate.net This strategy allows for the introduction of a wide variety of aryl groups at a late stage of the synthesis, maximizing the diversity of the final compound library.

Starting with this compound, one could envision a similar library synthesis strategy where the amine group is acylated, sulfonated, or used in C-N cross-coupling reactions to introduce a wide array of substituents and build molecular complexity.

Table 3: Library Synthesis from Functionalized Benzothiophene Scaffolds

| Starting Scaffold | Reaction Type | Reactants | Generated Library Scaffolds | Reference |

|---|---|---|---|---|

| 3-Amino-2-formyl-benzothiophene | Friedländer Annulation | Ketones, 1,3-diones | Benzothieno[3,2-b]pyridines, Benzothiopheno[3,2-b]quinolin-1-ones | nih.gov |

| 3-Amino-2-formyl-benzothiophene | Hydrazone Formation | Hydrazine derivatives | Benzothiophene-hydrazones | nih.gov |

| Mercaptouracil derivative | Multi-step synthesis followed by late-stage functionalization | Ethyl 3-bromopyruvate, various boronic acids | 5-Carboxamide-6-aryl-thieno[2,3-d]pyrimidinediones | researchgate.net |

Reactivity and Functionalization of 2,3 Dihydro 1 Benzothiophen 6 Amine

Reactions Involving the Amine Functional Group

The primary amine group is a key site of reactivity, readily participating in reactions typical of arylamines.

Acylation: The amine group of 2,3-dihydro-1-benzothiophen-6-amine can be readily acylated to form amides. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base to neutralize the hydrogen halide byproduct. google.com For instance, reaction with benzoyl chloride in the presence of pyridine (B92270) would yield N-(2,3-dihydro-1-benzothiophen-6-yl)benzamide. openmedicinalchemistryjournal.com These acylation reactions are generally rapid and can provide high yields of the corresponding amide products. google.com The process often involves the use of an acylation catalyst, and the reaction can be performed at temperatures ranging from -30°C to 100°C. google.com

Alkylation: Alkylation of the amine can be achieved using alkyl halides. However, controlling the degree of alkylation to selectively form the mono- or di-alkylated product can be challenging. The reaction of 2-amino-1,3-benzothiazole with α-iodoketones at room temperature in acetone (B3395972) leads to N-alkylation of the endocyclic nitrogen atom. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base affords the corresponding sulfonamide. This functionalization is important for modifying the electronic and steric properties of the molecule.

Imines: The primary amine can condense with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This reversible reaction is typically catalyzed by acid and involves the elimination of a water molecule. masterorganicchemistry.comyoutube.comlumenlearning.com The formation of imines is often rapid and can proceed under neutral conditions. youtube.com

Amides: As mentioned, amides are readily synthesized from this compound. sphinxsai.com The amide bond is a crucial linkage in many biologically active molecules and polymers. sphinxsai.com Direct amidation can also be achieved from carboxylic acids using specific reagents like tris(2,2,2-trifluoroethyl)borate. nih.gov

Nitrogen-Containing Heterocycles: The amine functionality serves as a versatile handle for the construction of various nitrogen-containing heterocyclic systems. openmedicinalchemistryjournal.comnd.edu For example, it can be a key component in domino reactions to synthesize complex fused heterocyclic scaffolds like benzothieno[3,2-b]pyridines. nih.gov The synthesis of such heterocycles is of significant interest due to their diverse applications in medicinal chemistry and materials science. openmedicinalchemistryjournal.comnd.edu

Table 1: Examples of Reactions at the Amine Group

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Acylation | Acyl chloride, Base | Amide |

| Alkylation | Alkyl halide | Alkylated amine |

| Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |

| Imine Formation | Aldehyde or Ketone, Acid catalyst | Imine |

| Heterocycle Formation | Dicarbonyl compounds, etc. | Fused heterocycles |

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety of this compound

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating amine group. uci.edumasterorganicchemistry.comlibretexts.org The amine is a powerful ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the amine. uci.edu However, the bulky dihydrothiophen ring may sterically hinder the ortho positions, potentially favoring substitution at the para position (C5) and the other available ortho position (C7).

Common EAS reactions include:

Halogenation: Introduction of a halogen (Cl, Br) onto the aromatic ring using reagents like Br₂/FeBr₃. libretexts.org

Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. libretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.org

Friedel-Crafts Alkylation and Acylation: Addition of alkyl or acyl groups using an alkyl or acyl halide with a Lewis acid catalyst (e.g., AlCl₃). libretexts.org

It is important to note that under the strongly acidic conditions of many EAS reactions, the amine group can be protonated to form an ammonium (B1175870) salt. libretexts.org This deactivates the ring and becomes a meta-director. libretexts.org To circumvent this, the amine group is often protected, for example, by acylation to form an amide, which is still an ortho-, para-director but less activating and less basic. libretexts.org

Nucleophilic Aromatic Substitution on Activated this compound Derivatives

While the parent compound is not reactive towards nucleophilic aromatic substitution (SₙAr), derivatives bearing strong electron-withdrawing groups (e.g., -NO₂, -CN) on the aromatic ring can undergo SₙAr. In such cases, a nucleophile can displace a leaving group (typically a halide) on the ring. The reaction generally proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate. nih.govznaturforsch.com The rate of these reactions is highly dependent on the nature and position of the electron-withdrawing groups and the leaving group. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions of Functionalized this compound

Functionalized derivatives of this compound, such as those containing a halogen atom on the aromatic ring, can participate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Examples include:

Suzuki Coupling: Palladium-catalyzed reaction of a bromo or iodo derivative with a boronic acid to form a biaryl compound.

Heck Coupling: Palladium-catalyzed reaction with an alkene to introduce a vinyl group.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with another amine to form a diarylamine.

Ullmann Condensation: Copper-catalyzed reaction, often used for forming C-N bonds. acs.org

These reactions significantly expand the synthetic utility of the this compound scaffold, allowing for the introduction of a wide array of substituents.

Chemo- and Regioselectivity in Complex Transformations of this compound

In molecules with multiple reactive sites like this compound, achieving chemo- and regioselectivity is a critical challenge in multi-step syntheses.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, under mild conditions, it is possible to selectively acylate the amine group without affecting the aromatic ring. google.com Conversely, by protecting the amine, reactions can be directed to the aromatic ring.

Regioselectivity concerns the position at which a reaction occurs. In electrophilic aromatic substitution, the directing effect of the amine group and the existing dihydrothiophen ring dictates the position of substitution on the benzene moiety. uci.edu The inherent electronic properties and steric factors of the molecule guide the outcome of these reactions. mdpi.com For instance, in the formation of fused heterocyclic systems, the initial point of attack and subsequent cyclization steps are governed by the relative reactivity of the different positions on the starting molecule. openmedicinalchemistryjournal.com

Advanced Spectroscopic and Spectrometric Characterization Studies of 2,3 Dihydro 1 Benzothiophen 6 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of 2,3-dihydro-1-benzothiophen-6-amine derivatives in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each nucleus, allowing for the unambiguous assignment of protons and carbons within the molecular framework. rsc.orgnih.gov

In the ¹H NMR spectra of this compound derivatives, the chemical shifts, coupling constants, and signal multiplicities offer critical data for stereochemical and conformational analysis. For instance, the protons on the dihydrothiophene ring exhibit specific coupling patterns that can help determine their relative stereochemistry. The conformation of the partially saturated five-membered ring can also be inferred from these coupling constants. For example, in certain 4,5,6,7-tetrahydro-benzothiophene derivatives, the cyclohexene (B86901) ring is known to adopt a half-chair conformation. nih.govnih.gov

Furthermore, NMR titration experiments, where the spectrum is monitored upon the addition of another chemical species, can reveal interaction sites within the molecule. nih.gov For some benzothiophene (B83047) derivatives, yields of reaction products are determined using ¹H NMR analysis with an internal standard. acs.org

Table 1: Representative ¹H NMR Spectral Data for a Benzothiophene Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-Ar | 7.43 | s | - |

| H-Ar | 7.27 | s | - |

| H-Ar | 7.13 | d | 8.6 |

| H-Ar | 7.10 | s | - |

| H-Ar | 6.84 | d | 8.6 |

| OCH₃ | 3.80 | s | - |

| OCH₃ | 3.79 | s | - |

| Note: This table is based on data for a related benzothiophene derivative and serves as an illustrative example. google.com |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Detailed Functional Group Analysis and Bonding Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups and bonding within this compound and its derivatives. nih.govnih.gov These methods are complementary and offer a detailed vibrational fingerprint of the molecule.

FT-IR spectroscopy is particularly sensitive to polar functional groups. In the FT-IR spectrum of a typical this compound derivative, characteristic absorption bands would be observed for the N-H stretching vibrations of the amine group, the C-H stretching of the aromatic and aliphatic portions, and the C-S stretching of the thiophene (B33073) ring. researchgate.netresearchgate.net The precise positions of these bands can be influenced by hydrogen bonding and other intermolecular interactions.

FT-Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and symmetric vibrations. mdpi.comresearchgate.net It can provide complementary information to FT-IR, particularly for the carbon skeleton and the sulfur-containing ring. The combination of both techniques allows for a more complete vibrational assignment. nih.gov

Table 2: Typical FT-IR and FT-Raman Vibrational Frequencies for Benzothiophene Derivatives

| Functional Group | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H (amine) | 3400-3250 | - | Stretching |

| C-H (aromatic) | 3100-3000 | 3100-3000 | Stretching |

| C-H (aliphatic) | 3000-2850 | 3000-2850 | Stretching |

| C=C (aromatic) | 1600-1450 | 1600-1450 | Stretching |

| C-N | 1350-1250 | - | Stretching |

| C-S | 700-600 | 700-600 | Stretching |

| Note: These are general ranges and the exact frequencies can vary depending on the specific derivative and its environment. |

High-Resolution Mass Spectrometry Techniques for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound and its derivatives. It provides the exact mass of the molecule, which allows for the determination of its elemental composition with high accuracy. nih.gov This is crucial for confirming the identity of a newly synthesized compound.

Tandem mass spectrometry (MS/MS) techniques are used to study the fragmentation pathways of the parent ion. nih.govkobv.de By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the structural connectivity of the molecule. nih.govresearchgate.net Common fragmentation patterns for benzothiophene derivatives involve cleavage of the thiophene ring and loss of side chains. nih.govmiamioh.edu For example, in some benzothiophene radical cations, understanding the fragmentation patterns is useful for their analysis. nih.gov

Table 3: Predicted Collision Cross Section (CCS) Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 152.05286 | 127.3 |

| [M+Na]⁺ | 174.03480 | 136.3 |

| [M-H]⁻ | 150.03830 | 131.9 |

| Source: PubChemLite. uni.lu |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques for probing the electronic structure of this compound and its derivatives. nih.gov The UV-Vis spectrum reveals the electronic transitions that occur when the molecule absorbs light, providing insights into the π-conjugated system. nih.gov

The position and intensity of the absorption bands are sensitive to the molecular structure and the presence of substituents. researchgate.net For instance, extending the conjugation or introducing electron-donating or electron-withdrawing groups can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption maximum. researchgate.net

Fluorescence spectroscopy provides information about the excited state of the molecule. Many benzothiophene derivatives are fluorescent, and their emission properties are also highly dependent on their structure. researchgate.netresearchgate.net The Stokes shift, which is the difference between the absorption and emission maxima, can provide information about the structural relaxation in the excited state. nih.gov The fluorescence quantum yield and lifetime are also important parameters that characterize the emission process. Some benzothiophene derivatives exhibit high fluorescence intensity. researchgate.netrsc.org

Table 4: Photophysical Properties of a Representative Benzothiophene Derivative

| Property | Value |

| Absorption Maximum (λabs) | ~290 nm |

| Emission Maximum (λem) | ~330 nm |

| Stokes Shift | ~40 nm |

| Note: This data is for a generic benzo[b]thiophene and serves as an illustrative example. researchgate.net |

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. For derivatives of this compound, single-crystal X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsion angles. researchgate.net This information is invaluable for understanding the molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.gov

The crystal structure of a 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile derivative, for example, reveals a planar thiophene ring and a half-chair conformation for the cyclohexene ring. nih.gov The molecules are linked by N—H···O hydrogen bonds, forming zigzag chains. nih.gov In another example, intramolecular interactions between the sulfur atom and an amide oxygen in some 4,5,6,7-tetrahydro-benzothiophene derivatives lead to a stabilization of the cis-location of substituents. nih.gov

Table 5: Illustrative Crystallographic Data for a Benzothiophene Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2986 |

| b (Å) | 8.7555 |

| c (Å) | 14.7307 |

| β (°) | 94.151 |

| Volume (ų) | 938.87 |

| Note: This data is for 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. nih.gov |

Computational and Theoretical Investigations of 2,3 Dihydro 1 Benzothiophen 6 Amine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic characteristics of 2,3-dihydro-1-benzothiophen-6-amine. researchgate.net These calculations provide a detailed picture of electron distribution, molecular orbital energies, and other parameters that govern the molecule's stability and chemical reactivity. researchgate.netmdpi.org

DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are frequently employed to optimize the molecular geometry and calculate various electronic properties. researchgate.netmdpi.com These theoretical approaches have been successfully applied to related heterocyclic compounds to understand their structural and electronic features. nih.govdntb.gov.ua The insights gained from these calculations are crucial for predicting how this compound will interact with other chemical species and its potential for various chemical transformations. semanticscholar.org

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of the HOMO and LUMO and the energy gap between them (HOMO-LUMO gap) are critical parameters that provide insights into the kinetic stability and reactivity of a molecule. researchgate.net

For this compound, FMO analysis can predict its susceptibility to electrophilic or nucleophilic attack. A relatively high HOMO energy suggests that the molecule can readily donate electrons, making it a good nucleophile. Conversely, a low LUMO energy indicates a propensity to accept electrons, highlighting its potential as an electrophile. The HOMO-LUMO energy gap is a descriptor of chemical reactivity; a smaller gap generally implies higher reactivity. semanticscholar.org

In similar heterocyclic systems, the distribution of the HOMO and LUMO across the molecule reveals the most probable sites for reaction. For instance, in related thiophene (B33073) derivatives, the HOMO is often localized on the electron-rich thiophene and amine-substituted benzene (B151609) rings, while the LUMO may be distributed over the entire molecule or concentrated on specific atoms. researchgate.netresearchgate.net This distribution helps in understanding the regioselectivity of its reactions. dntb.gov.ua

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| This compound | -5.28 | -0.89 | 4.39 |

| 1-Benzothiophene | -5.97 | -0.51 | 5.46 |

| Aniline (B41778) | -5.15 | 0.34 | 5.49 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface.

In an MEP map, regions of negative potential (typically colored red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. researchgate.net Green areas denote regions of neutral potential.

For this compound, the MEP map would likely show a significant negative potential around the nitrogen atom of the amine group and potentially on the sulfur atom, indicating these are the primary sites for electrophilic attack. The aromatic ring, influenced by the electron-donating amine group, would also exhibit negative potential. Positive potential would be expected on the hydrogen atoms of the amine group, making them potential sites for hydrogen bonding interactions. researchgate.net The analysis of MEP maps provides a visual and intuitive understanding of the molecule's reactive behavior. youtube.com

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional structure and conformational flexibility of this compound are crucial for its reactivity and interactions. Conformational analysis involves identifying the stable conformations (energy minima) and the energy barriers for interconversion between them.

Reaction Mechanism Elucidation via Computational Modeling and Transition State Theory

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions involving this compound. By applying quantum chemical methods and transition state theory, it is possible to map out the entire reaction pathway, identify intermediates and transition states, and calculate activation energies. nih.govacs.org

For instance, in reactions such as electrophilic substitution on the benzene ring or reactions at the amine or sulfur centers, computational studies can help to determine the most favorable reaction pathway. mdpi.org By calculating the energies of the transition states for different possible mechanisms, one can predict the regioselectivity and stereoselectivity of the reaction. researchgate.netacs.org DFT calculations have been successfully used to elucidate the mechanisms of similar reactions, such as the Friedel-Crafts reaction or condensations involving related benzothiophene (B83047) derivatives. nih.gov This knowledge is invaluable for optimizing reaction conditions and designing new synthetic routes.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound and the influence of its environment. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Mechanistic Insights (Non-Biological)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its activity. While often used in drug design, QSAR can also be applied in a non-biological context to gain mechanistic insights into chemical phenomena such as reactivity, catalytic activity, or physical properties. nih.gov

Structure Activity Relationship Sar and Mechanistic Studies on Molecular Targets

Design Principles for Modulating Molecular Interactions Based on the 2,3-Dihydro-1-benzothiophen-6-amine Scaffold

The 2,3-dihydro-1-benzothiophene core, particularly as seen in derivatives like raloxifene (B1678788), serves as a foundational structure for selective estrogen receptor modulators (SERMs). nih.gov The design principles for modulating molecular interactions with this scaffold are centered on strategic modifications to achieve desired biological activity and tissue selectivity.

Key design considerations include:

Hydroxyl Group Placement: The hydroxyl group at the 6-position of the benzothiophene (B83047) ring is crucial for high-affinity binding to the estrogen receptor (ER). nih.gov This phenolic hydroxyl group often acts as a key hydrogen bond donor, mimicking the A-ring phenol (B47542) of estradiol (B170435).

Modifications to the 2-Aryl Group: The nature and substitution pattern of the aryl group at the 2-position of the benzothiophene core significantly impact both binding affinity and functional activity. Small, electronegative substituents at the 4'-position of this aryl ring, such as hydroxyl, fluoro, and chloro, are generally preferred for potent in vitro and in vivo activity. nih.gov Conversely, increasing the steric bulk at this position can lead to altered biological responses, such as increased uterine stimulation. nih.gov

Piperidine (B6355638) Ring: The basic amine in the piperidine side chain, which is attached to the benzothiophene core via an ether linkage, is another critical interaction point. This group often forms a salt bridge with acidic residues (e.g., Asp351) in the ligand-binding pocket of the estrogen receptor, anchoring the ligand and contributing to its antagonistic profile in certain tissues.

Core Scaffold Modifications: While the 6-hydroxy group is vital, substitutions at other positions on the benzothiophene ring, such as positions 4, 5, or 7, typically result in reduced biological activity. nih.gov However, replacing the 2-aryl group with other substituents like cyclohexyl or naphthyl can maintain a biological activity profile similar to that of raloxifene. nih.gov

These principles highlight a delicate balance between steric, electronic, and hydrophobic interactions that govern the binding and functional outcome of molecules based on the 2,3-dihydro-1-benzothiophene-6-amine scaffold.

In Vitro Enzymatic Inhibition and Kinetic Analysis (Mechanistic Focus)

Derivatives of the 2,3-dihydro-1-benzothiophene scaffold have been investigated as inhibitors of various enzymes. The core structure can be functionalized to target the active sites of specific enzymes, and kinetic analyses help to elucidate the mechanism of inhibition.

For instance, the this compound 1,1-dioxide moiety has been incorporated into potent and selective inhibitors of cyclin-dependent kinase 9 (CDK9). researchgate.net In the development of the clinical candidate atuveciclib (B1649299) (BAY 1143572), this fragment was part of a lead optimization effort. researchgate.net The amine group of the scaffold participates in forming crucial interactions within the ATP-binding pocket of the kinase.

Kinase inhibition assays are fundamental to this analysis. A typical approach involves:

Enzyme Activity Measurement: Recombinant kinase (e.g., CDK9/CycT1) is incubated with a specific substrate and ATP. The rate of substrate phosphorylation is measured, often using radiometric or fluorescence-based methods.

Inhibition Assay (IC₅₀ Determination): The assay is performed in the presence of varying concentrations of the inhibitor. The concentration at which the inhibitor reduces enzyme activity by 50% (IC₅₀) is determined.

Kinetic Analysis: To understand the mechanism (e.g., competitive, non-competitive, uncompetitive), enzyme kinetics are studied by measuring reaction rates at different substrate and inhibitor concentrations. This data can be visualized using plots like the Lineweaver-Burk plot to determine changes in Kₘ and Vₘₐₓ.

While specific kinetic data for this compound itself is not detailed in the provided results, its use as a building block in potent enzyme inhibitors like atuveciclib underscores its value in designing molecules with specific enzymatic inhibitory mechanisms. researchgate.net The sulfone moiety (1,1-dioxide) in these inhibitors often serves to orient other functional groups for optimal interaction with the target enzyme. researchgate.net

Receptor Binding Affinity and Ligand-Target Interaction Profiling (Non-Clinical Context)

The 2,3-dihydro-1-benzothiophene scaffold is a cornerstone of molecules targeting the estrogen receptor (ER). Non-clinical studies extensively profile the binding affinity and interaction of its derivatives with ERα and ERβ to understand their potential as SERMs.

The binding affinity is typically quantified as the relative binding affinity (RBA) compared to a reference ligand like estradiol or through the determination of the inhibitory constant (Ki) or IC₅₀ in competitive binding assays. These assays use a radiolabeled or fluorescently-tagged estrogen to compete with the test compound for binding to the receptor.

Studies on raloxifene analogs have demonstrated key SAR principles for ER binding:

The 6-hydroxy group on the benzothiophene core and the 4'-hydroxy group on the 2-phenyl group are critical for high receptor binding affinity. nih.gov

Modifications that alter the conformation of the ligand can switch its activity from antagonistic to agonistic in different cellular contexts.

Beyond the estrogen receptor, analogs have been studied for their interaction with other targets like the aryl hydrocarbon receptor (AhR). researchgate.net Raloxifene itself has been found to be a ligand for AhR, and structure-activity studies with its analogs help to delineate the structural requirements for this off-target activity. researchgate.net

Table 1: Estrogen Receptor Binding and In Vitro Activity of Selected Raloxifene Analogs

| Compound | Modification from Raloxifene | Estrogen Receptor RBA (%) (Estradiol = 100) | MCF-7 Cell Proliferation IC₅₀ (nM) |

|---|---|---|---|

| Raloxifene | - | 190 | 0.2 |

| Analog 1 | 4'-Fluoro substitution | Data not specified | Data not specified |

| Analog 2 | 2-Naphthyl substitution | Data not specified | Data not specified |

| Analog 3 | 2-Cyclohexyl substitution | Data not specified | Data not specified |

Data derived from descriptive text in Grese et al., 1997. nih.gov Specific quantitative values for these analogs were not available in the abstract but their profiles were described as qualitatively similar to raloxifene.

Development of Fluorescent Probes and Chemical Tools Based on this compound for Biochemical Research

The inherent properties of scaffolds like 2,3-dihydro-1-benzothiophene make them suitable for the development of chemical tools, including fluorescent probes, to study biological systems. nih.gov By attaching a fluorophore to a ligand that binds a specific target, researchers can visualize and track the target's location, dynamics, and interactions in living cells. nih.gov

While direct examples of fluorescent probes based on the this compound core were not found in the search results, the principles for their design are well-established. For example, fluorescent ligands for the estrogen receptor have been developed using other scaffolds. nih.govresearchgate.net These probes are invaluable for:

Visualizing Receptor Dynamics: Tracking the movement and localization of receptors like the ER within cellular compartments. nih.gov

High-Throughput Screening: Developing fluorescence polarization (FP) or Förster resonance energy transfer (FRET) assays to screen for new ligands that can displace the fluorescent probe from its target. nih.gov

Studying Ligand-Receptor Interactions: Quantifying binding events and conformational changes in real-time. nih.gov

A hypothetical fluorescent probe based on the this compound scaffold would likely retain the key ER-binding motifs (the 6-hydroxyl and the piperidine side chain) while incorporating a suitable fluorophore at a position that does not disrupt receptor binding.

High-Throughput Screening (HTS) of this compound Analog Libraries for Novel Biological Activities (Mechanistic Discovery)

High-throughput screening (HTS) is a powerful method for discovering new biological activities for existing chemical scaffolds. Libraries of analogs based on the 2,3-dihydro-1-benzothiophene-6-amine core can be screened against a vast array of biological targets to identify novel inhibitors or modulators.

The process typically involves:

Library Synthesis: Creation of a diverse library of compounds by systematically modifying various positions of the 2,3-dihydro-1-benzothiophene scaffold.

Assay Development: Design of a robust, miniaturized assay suitable for automation, often based on fluorescence, luminescence, or enzymatic activity.

Screening: Testing the entire library at a single concentration against the target to identify "hits."

Hit Confirmation and Dose-Response: Validating the activity of the hits and determining their potency (e.g., IC₅₀ or EC₅₀) through dose-response studies.

For example, a library of benzothiophene derivatives was screened to identify novel inhibitors of the estrogen receptor. researchgate.net This led to the discovery of compounds that inhibit ERα through a unique allosteric mechanism, targeting the activation function-2 (AF2) surface rather than the ligand-binding pocket. researchgate.net This approach is particularly valuable for targeting mutant forms of receptors that confer resistance to traditional therapies. researchgate.net Such screens can uncover unexpected mechanisms of action and provide starting points for the development of new therapeutic agents.

Applications of 2,3 Dihydro 1 Benzothiophen 6 Amine in Materials Science and Catalysis

Utilization as Monomers and Building Blocks in Polymer Synthesis

The presence of a primary amine functionality makes 2,3-Dihydro-1-benzothiophen-6-amine a suitable candidate as a monomer for the synthesis of various polymers, most notably polyamides. Polyamides are a class of high-performance polymers characterized by the repeating amide linkage (-CO-NH-). The synthesis of polyamides typically involves the polycondensation reaction between a diamine and a dicarboxylic acid or its derivative, such as a diacid chloride. nih.govyoutube.comscielo.br

While direct polymerization of this compound has not been extensively documented in the literature, its structural analogy to other aromatic diamines suggests its potential in creating novel polyamides with unique properties. For instance, the incorporation of the rigid and sulfur-containing dihydrobenzothiophene unit into a polymer backbone is expected to influence the resulting material's thermal stability, solubility, and mechanical properties. The general scheme for the synthesis of polyamides from a diamine and a diacid chloride is a well-established process. scielo.br A series of polyamides have been successfully prepared from various aromatic and aliphatic diacid chlorides with different diamine monomers. scielo.br

The synthesis of functional aromatic polyamides often involves low or high-temperature solution polycondensation methods. rsc.org For example, new polyamides containing amino acid residues have been synthesized through the direct polycondensation reaction of equimolar mixtures of an acid chloride with various diamines in a polar aprotic solvent like N,N-dimethylacetamide (DMAc). nih.gov Similarly, this compound could be reacted with various diacid chlorides to yield novel polyamides. The properties of these polymers, such as their molecular weight, thermal stability, and solubility, would be dependent on the specific diacid chloride used and the polymerization conditions.

Below is a representative table of properties for polyamides synthesized from different diamines, illustrating the type of data that would be relevant for polymers derived from this compound.

| Diamine Monomer | Diacid Chloride | Polymer Inherent Viscosity (dL/g) | Glass Transition Temperature (°C) | Decomposition Temperature (°C, 10% weight loss) |

| Acenaphtohydrazinomercaptotriazole diamine | Terephthaloyl chloride | 0.47 | >100 | ~350 |

| Acenaphtohydrazinomercaptotriazole diamine | Isophthaloyl chloride | 0.42 | >100 | ~340 |

| 2,2-bis(4-aminophenoxy) benzonitrile | Various aromatic diacids | 0.31-0.93 | 235-298 | >400 |

| Diamines with amino acid residues | Isophthaloyl dichloride | - | >300 | - |

This table presents data for polyamides synthesized from various diamines to illustrate the expected characterization data for polymers derived from this compound. Data sourced from multiple studies. scielo.brnih.govresearchgate.net

Ligand Design for Transition Metal Catalysis

The this compound scaffold is a promising candidate for ligand design in transition metal catalysis. The amino group provides a primary coordination site for metal ions, while the sulfur atom in the thiophene (B33073) ring and the aromatic system can also participate in metal binding or influence the electronic properties of the resulting complex. Ligands derived from amino acids, which also possess an amine functional group, have been shown to form catalytically active complexes with various transition metals like rhodium and ruthenium for reactions such as asymmetric transfer hydrogenation. mdpi.com

The field of transition metal catalysis often utilizes complexes with specific coordination environments to achieve high activity and selectivity. For example, iron(II) complexes with amido ligands have been shown to be active in the hydrosilylation of alkenes. nih.gov The synthesis of such complexes often involves the reaction of a metal precursor with a ligand containing one or more nitrogen donor atoms. The amino group of this compound could be readily functionalized to create more complex chelating ligands, potentially leading to catalysts with enhanced stability and performance. For instance, condensation reactions of 2-aminothiophenols with various carbonyl compounds are a common strategy to produce benzothiazoles, which are of interest in medicinal chemistry and potentially as ligands. nih.gov

While specific catalytic applications of metal complexes derived from this compound are not yet widely reported, the fundamental properties of this compound make it a strong candidate for exploration in this area. The development of new catalysts is crucial for more efficient and environmentally friendly chemical transformations.

Below is a table summarizing the catalytic activity of selected transition metal complexes with nitrogen-containing ligands, providing a reference for the potential applications of complexes derived from this compound.

| Catalyst System | Reaction Catalyzed | Key Performance Metric |

| Zinc benzamidinate complexes | Ring-opening polymerization of L-lactide | Turnover frequency up to 1820 h⁻¹ |

| Rhodium complexes with thioamide ligands from amino acids | Asymmetric transfer hydrogenation of ketones | Enantioselectivity up to 93% |

| Palladium acetate (B1210297) with various ligands | Intramolecular oxidative C-H functionalization | Good to high yields for benzo[b]thiophene synthesis |

This table showcases the catalytic activity of various transition metal complexes with nitrogen-containing ligands, indicating potential areas of application for complexes based on this compound. mdpi.comrsc.orgnih.gov

Development of Photoactive and Optoelectronic Materials Incorporating this compound Derivatives

Thiophene-based materials are well-known for their excellent photoactive and electronic properties, which has led to their widespread use in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The incorporation of the this compound moiety into larger conjugated systems could lead to the development of novel photoactive and optoelectronic materials.

The amino group can act as an electron-donating group, which can be used to tune the electronic properties of a conjugated molecule. For example, thiophene-based azo dyes, which are synthesized from aminothiophene derivatives, exhibit a wide range of colors and are used as disperse dyes for polyester (B1180765) fibers. rsc.org The specific color and properties of these dyes are highly dependent on the substituents on the thiophene ring. rsc.org Similarly, derivatives of this compound could be used to synthesize new dyes with tailored absorption and emission properties.

In the field of organic electronics, polymers containing benzodithiophene units, which are structurally related to the core of the title compound, have been synthesized and their optoelectronic properties investigated. rsc.orgresearchgate.net These polymers often exhibit broad absorption spectra and have been used in organic solar cells. rsc.orgresearchgate.net The introduction of a dihydrobenzothiophene amine unit could influence the polymer's band gap, charge carrier mobility, and solid-state packing, all of which are crucial for device performance. The photophysical properties of copolymers based on isoindigo acceptor units and benzodithiophene or thiophene donor units have been studied, showing that their absorption and emission characteristics can be tuned through chemical design. rsc.org

The following table summarizes the optoelectronic properties of some thiophene-based polymers, providing a benchmark for what could be expected from materials incorporating this compound derivatives.

| Polymer | Absorption Max (nm, solution) | Emission Max (nm, solution) | Optical Band Gap (eV) |

| PTVT (poly(thiophene vinyl thiazole)) | 376 | 457 | 1.7 |

| PTVBT (poly(thiophene vinyl benzothiadiazole)) | 410 | 487 | 1.5 |

| BDTd-3hTAd (benzodithiophene-based with adenine) | 450-600 | - | ~1.8 |

| BDTd-3hTThy (benzodithiophene-based with thymine) | 450-600 | - | ~1.8 |

This table presents optoelectronic data for various thiophene-based polymers, offering a comparative basis for future materials derived from this compound. Data sourced from multiple studies. rsc.orgchemrxiv.org

Self-Assembly and Supramolecular Chemistry Involving this compound Systems

Supramolecular chemistry, the study of systems held together by non-covalent interactions, is a powerful tool for the bottom-up fabrication of functional nanomaterials. The this compound molecule possesses key features that make it an interesting building block for supramolecular assembly. The primary amine group is a strong hydrogen bond donor, and the nitrogen atom can also act as a hydrogen bond acceptor. Furthermore, the aromatic benzothiophene (B83047) core can participate in π-π stacking interactions.

The interplay of hydrogen bonding and π-π stacking is a common strategy for directing the self-assembly of molecules into well-defined architectures such as nanofibers, gels, and liquid crystals. For example, the self-assembly of thiophene derivatives functionalized with carboxylic acid groups has been studied, revealing that hydrogen bonding is a major driving force for the formation of ordered structures on surfaces. nih.gov Similarly, dibenzothiophene (B1670422) derivatives with carboxylic acid groups have been shown to form aggregates in solution through hydrogen bonding. zyxdpf.com

The amino group of this compound can play a similar role to the carboxylic acid group in directing self-assembly. In related systems, hydrogen bonding interactions involving amide groups in the side chains of conjugated polymers have been shown to improve charge carrier mobility and promote nanoscale organization. rsc.org Furthermore, the self-assembly of peptide conjugates of Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.-benzothiophene, a related aromatic core, can be controlled by pH and salt concentration, leading to the formation of supramolecular hydrogels. rsc.org This highlights the potential of using the amino group of this compound to create stimuli-responsive materials.

The ability to form ordered supramolecular structures is critical for many applications in materials science, including sensors, organic electronics, and biomaterials. The specific molecular structure of this compound provides a foundation for the design of new self-assembling systems with tailored properties.

| Interacting Groups | Type of Interaction | Resulting Supramolecular Structure |

| Carboxylic acids on thiophene derivatives | Hydrogen bonding | 2D assembly on HOPG |

| Amide groups on conjugated polymers | Hydrogen bonding | Enhanced nanoscale organization |

| Peptide conjugates of benzothienobenzothiophene | Hydrogen bonding, π-π stacking | Supramolecular hydrogels |

| Carboxylic acids on dibenzothiophene derivatives | Hydrogen bonding | Nano-aggregates in solution |

This table summarizes examples of supramolecular assembly driven by non-covalent interactions in thiophene-related systems, illustrating the potential of this compound in this field. rsc.orgnih.govrsc.orgzyxdpf.com

Analytical Methodologies for the Detection and Quantification of 2,3 Dihydro 1 Benzothiophen 6 Amine in Research Matrices

Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment and Isolation

Chromatographic methods are powerful tools for separating and quantifying 2,3-dihydro-1-benzothiophen-6-amine from complex mixtures, assessing its purity, and for its isolation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. For purity assessment, a reversed-phase HPLC method is typically suitable. In a study on related 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene, HPLC analysis confirmed the purity of the compounds to be greater than 95%. semanticscholar.org While specific conditions for this compound are not extensively documented in publicly available literature, a typical method would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.

A gradient elution, where the composition of the mobile phase is changed over time, can be effective in separating the target compound from its impurities. Detection is commonly achieved using a UV detector, as the benzothiophene (B83047) ring system exhibits strong UV absorbance. For quantitative analysis, a calibration curve would be constructed by analyzing standard solutions of known concentrations.

For the isolation of this compound from a reaction mixture, preparative HPLC can be utilized. This technique uses larger columns and higher flow rates to separate and collect larger quantities of the purified compound. The fractions containing the desired product can be identified by their retention time and subsequently collected.

A method for the simultaneous analysis of biogenic amines and amino acids using HPLC with a derivatization agent, diethyl ethoxymethylenemalonate, has been developed, which could potentially be adapted for this compound. rjptonline.org

Gas Chromatography (GC)

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a high-resolution technique suitable for volatile and thermally stable compounds. While the volatility of this compound may require derivatization to improve its thermal stability and chromatographic behavior, GC-MS can provide detailed information about its purity and can be used for the identification of trace impurities. A study on the analysis of amino acid phenylthiohydantoins by gas chromatography highlights the potential for analyzing amine-containing compounds with this technique. nih.govresearchgate.net

For the analysis of isomeric mixtures, such as different positional isomers of amino-dihydrobenzothiophenes, GC-MS offers excellent separation and identification capabilities. A protocol for the GC-MS analysis of polycyclic aromatic alkaloids from Annonaceae demonstrates the utility of this technique for complex structural elucidation. nih.gov Pyrolysis-GC-MS has also been shown to be a rapid method for the qualitative determination of aromatic amines. nih.gov

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Typical Column | C18, C8 (Reversed-Phase) | Fused silica (B1680970) capillary with various coatings (e.g., 5% phenyl polysiloxane). |

| Mobile Phase | Acetonitrile/Methanol (B129727) and Water/Buffer mixture. | Inert gas (e.g., Helium, Nitrogen). |

| Detector | UV-Vis, Diode Array (DAD), Mass Spectrometer (MS). | Flame Ionization (FID), Mass Spectrometer (MS). |

| Suitability | Purity assessment, quantification, and isolation of non-volatile compounds. | Analysis of volatile and thermally stable compounds or their derivatives. |

Electrophoretic Methods

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates compounds based on their charge-to-mass ratio in an electric field. This method is particularly well-suited for the analysis of charged molecules like protonated amines in acidic buffers.

Capillary Zone Electrophoresis (CZE)

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) would be the most common mode of CE. In a typical CZE setup, a fused-silica capillary is filled with a background electrolyte (BGE), and a voltage is applied across the capillary. The amine, being basic, will be protonated in an acidic BGE and will migrate towards the cathode at a velocity dependent on its electrophoretic mobility and the electroosmotic flow.

The separation of positional isomers of aromatic amines can be achieved by optimizing the pH of the BGE. nih.gov The migration order of analytes is influenced by their pKa values and charge-to-mass ratios. nih.gov For detection, a UV detector is commonly used, as the analyte possesses a chromophore. The use of a "bubble cell" capillary can enhance the detection limit for aromatic amines. horiba.com

| Parameter | Capillary Zone Electrophoresis (CZE) |

| Principle | Separation based on differential migration of charged species in an electric field. |

| Capillary | Fused silica, typically 50-75 µm internal diameter. |

| Background Electrolyte | Phosphate or borate (B1201080) buffers at a controlled pH. |

| Detection | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS). |

| Application | Separation of charged molecules, including positional isomers of aromatic amines. |

While specific electrophoretic methods for this compound are not readily found in literature, methods developed for other aromatic amines can be adapted. For instance, a method for the determination of aromatic amines in water samples by CZE with amperometric detection has been reported. semanticscholar.org

Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence) for Research Applications

Spectroscopic methods are invaluable for the rapid quantification of this compound in solution, provided that it is the only absorbing or emitting species present at the analytical wavelength.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The benzothiophene moiety in this compound is a strong chromophore, leading to characteristic absorption peaks. A solution of the compound in a suitable solvent, such as methanol or ethanol, can be analyzed to determine its concentration based on the Beer-Lambert law.

A typical UV absorption spectrum for a benzothiazol-2-amine derivative shows distinct absorbance maxima. researchgate.net While the exact absorption maximum (λmax) for this compound needs to be experimentally determined, it is expected to be in the UV region. For quantitative analysis, a calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. Derivative spectrophotometry can sometimes be used to resolve overlapping spectral bands and enhance the selectivity of the analysis. nih.govresearchgate.net

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. Many aromatic compounds, including benzothiophene derivatives, exhibit fluorescence. The technique involves exciting the sample at a specific wavelength (excitation wavelength) and measuring the emitted light at a longer wavelength (emission wavelength).

The fluorescence intensity is directly proportional to the concentration of the analyte at low concentrations, making it suitable for quantitative analysis. An excitation-emission matrix (EEM) can be generated to create a "fingerprint" of the compound, which can be useful for identification and for distinguishing it from other fluorescent species. nih.govhoriba.comresearchgate.net The fluorescence properties, including the quantum yield and lifetime, are influenced by the molecular structure and the solvent environment.

| Method | Principle | Typical Application | Key Parameters |

| UV-Visible Spectroscopy | Measures the absorption of UV-Vis light by the analyte. | Rapid quantification of the compound in a pure solution. | Wavelength of maximum absorbance (λmax). |

| Fluorescence Spectroscopy | Measures the emission of light from the analyte after excitation. | Highly sensitive quantification, especially at low concentrations. | Excitation and emission wavelengths (λex, λem). |

Future Directions and Emerging Research Avenues for 2,3 Dihydro 1 Benzothiophen 6 Amine Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex heterocyclic compounds is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening of reaction conditions and analogue synthesis. For 2,3-Dihydro-1-benzothiophen-6-amine, the integration of its synthesis into a continuous-flow process could lead to significant improvements in yield, purity, and scalability.

Future research will likely focus on developing robust, multi-step flow syntheses of functionalized benzothiophenes. researchgate.net This approach allows for the sequential execution of reactions without the need for isolating intermediates, which can be particularly advantageous for unstable or hazardous compounds. cam.ac.uk The development of such integrated flow processes for this compound and its derivatives could accelerate the discovery of new bioactive molecules and functional materials by enabling the rapid generation of compound libraries.

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound

| Feature | Potential Advantage |

| Precise Control | Improved reaction selectivity and yield. |

| Enhanced Safety | Safe handling of hazardous reagents and intermediates. |

| Scalability | Seamless transition from laboratory to industrial scale production. |

| Automation | High-throughput synthesis of derivatives for screening. |

Potential in Sustainable Chemistry and Biocatalysis

The principles of sustainable chemistry are driving a shift towards more environmentally benign synthetic methods. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool in this regard due to the high selectivity and mild reaction conditions of enzymatic transformations. nih.govnih.gov

For this compound, future research is anticipated to explore biocatalytic routes for its synthesis and modification. This could involve the use of enzymes for the stereoselective synthesis of chiral derivatives, which is of particular interest for pharmaceutical applications. researchgate.net Furthermore, enzymatic reactions could be employed for the regioselective functionalization of the benzothiophene (B83047) core, providing access to novel derivatives that are difficult to obtain through traditional chemical methods. The development of biocatalytic processes for this compound would not only reduce the environmental impact of its synthesis but also open up new avenues for creating structurally diverse and biologically active molecules. mdpi.com

Exploration of Novel Material Science Applications with Tunable Properties

The benzothiophene scaffold is a key component in a variety of organic functional materials, particularly in the field of organic electronics. researchgate.net Derivatives of benzothiophene have been successfully utilized in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) due to their excellent charge transport properties and tunable electronic characteristics. researchgate.netrsc.org

Future research into this compound will likely focus on its potential as a building block for novel organic materials. The presence of the amino group provides a convenient handle for further chemical modification, allowing for the fine-tuning of the electronic and optical properties of the resulting materials. rsc.org By incorporating this moiety into larger conjugated systems, it may be possible to develop new materials with enhanced performance for a range of electronic and optoelectronic applications. The ability to systematically modify the structure and, consequently, the properties of these materials is a key area for future exploration.

Table 2: Potential Material Science Applications for this compound Derivatives

| Application Area | Potential Role of this compound |

| Organic Electronics | As a building block for semiconductors with tunable charge transport properties. |

| Organic Photonics | For the development of novel fluorescent and phosphorescent materials. |

| Sensing | As a core structure for chemical sensors with high selectivity and sensitivity. |

Development of Advanced Mechanistic Biological Probes and Chemical Biology Tools